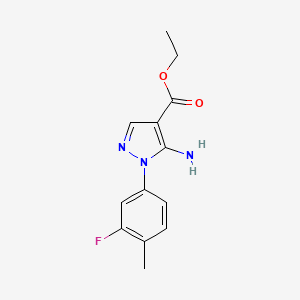
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl ester, an amino group, and a fluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Substitution reactions:
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoromethylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the fluoromethyl group, which may affect its biological activity.
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Lacks the fluorine atom, which may influence its reactivity and binding properties.
The presence of the fluoromethyl group in this compound makes it unique and potentially more effective in certain applications due to the electron-withdrawing effects of the fluorine atom.
Biological Activity
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 2059994-94-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole core substituted with an amino group and a fluoro-methylphenyl moiety, which contributes to its biological activity. The molecular formula is C_{12}H_{13FN_4O_2 with a molecular weight of approximately 250.25 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethyl carboxylate group. A common synthetic route may involve:
- Formation of Pyrazole : Reacting hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Introducing the 3-fluoro-4-methylphenyl group through electrophilic aromatic substitution.
- Carboxylation : Adding the ethyl carboxylate moiety using standard carboxylation techniques.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer properties. This compound has shown activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects.
- Liver Cancer (HepG2) : Demonstrated reduced cell viability, indicating potential as an anticancer agent.
In vitro assays revealed that this compound could inhibit cell proliferation effectively, with IC50 values in the low micromolar range (0.08–12.07 µM) for related pyrazole derivatives .
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that similar compounds can inhibit key inflammatory pathways, including:
- COX Enzymes : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is critical for anti-inflammatory action.
- TNF-alpha Release : The compound may inhibit the release of pro-inflammatory cytokines like TNF-alpha, contributing to its therapeutic effects in inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:
Properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
ethyl 5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14FN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)9-5-4-8(2)11(14)6-9/h4-7H,3,15H2,1-2H3 |
InChI Key |
QMJHEDUFXLLDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















